Cas no 105265-96-1 (2-Acetamido-1,2-Dideoxynojirmycin)

2-Acetamido-1,2-Dideoxynojirmycin structure
105265-96-1 structure
Product name:2-Acetamido-1,2-Dideoxynojirmycin
CAS No:105265-96-1
MF:C8H16N2O4
Molecular Weight:204.22364
CID:147868
PubChem ID:122617

2-Acetamido-1,2-Dideoxynojirmycin 化学的及び物理的性質

名前と識別子

    • N-((3S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide
    • 2-Acetamido-1,2-dideoxynojirimycin
    • 2-ACETAMIDO-1,2,5-TRIDEOXY-1,5-IMINO-D-G LUCITOL
    • Acetamide,N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-
    • 1,2-dideoxy-2-acetamidonojirimycin
    • 1,3,4-Thiadiazole,2-acetamido
    • 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol
    • 2-acetylamino-1,3,4-thiadiazole
    • 5-acetamido-1,3,4-thiadiazole
    • Acetamide,N-1,3,4-thiadiazol-2-yl
    • N-Acetyl-2-amino-1,3,4-thiadiazol
    • X 134
    • 2-Acetamido-1,2-dideoxynojirimycin, >=98.0% (TLC)
    • BDBM50182804
    • N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidyl]acetamide
    • CD 86022
    • 2-Acetamido-1,2-Dideoxynojirmycin
    • SCHEMBL942456
    • DISCONTINUED, offer A158395 as stable HCl salt
    • 2-acetamido-1,2-dideoxy-nojirimycin
    • BDBM50386412
    • CHEMBL2047302
    • N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
    • Acetamidodideoxynojirimycin
    • 105265-96-1
    • N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
    • CHEMBL382689
    • NOK
    • Acetamide, N-(4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl)-, (3S-(3alpha,4beta,5alpha,6beta))-
    • Q27463895
    • AGlu
    • N-[4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, 1
    • 1,2,5-trideoxy-2-acetamido-1,5-iminoglucitol
    • Iminocyclitol, 5
    • CD-86022
    • 2-Addnj
    • DTXSID60909404
    • AB-05831
    • Acetamide, N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-
    • GBRAQQUMMCVTAV-LXGUWJNJSA-N
    • インチ: InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)
    • InChIKey: GBRAQQUMMCVTAV-UHFFFAOYSA-N
    • SMILES: OC1C(O)C(CO)NCC1NC(=O)C

計算された属性

  • 精确分子量: 204.11100
  • 同位素质量: 204.11100700g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 212
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • XLogP3: -2.4

じっけんとくせい

  • ゆうかいてん: 227-228°C
  • PSA: 101.82000
  • LogP: -2.10330

2-Acetamido-1,2-Dideoxynojirmycin Security Information

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • Risk Phrases:R36/37/38
  • 安全术语:26-36

2-Acetamido-1,2-Dideoxynojirmycin Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1134051-1mg
AB05831
105265-96-1 98%
1mg
¥4848.00 2024-08-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A165663-1mg
2-Acetamido-1,2-Dideoxynojirmycin
105265-96-1 98.0% (TLC)
1mg
¥3567.90 2023-09-04
A2B Chem LLC
AD68855-1mg
2-Acetamido-1,2-dideoxynojirimycin
105265-96-1 98.0% (TLC)
1mg
$1435.00 2024-04-20

2-Acetamido-1,2-Dideoxynojirmycin 合成方法

2-Acetamido-1,2-Dideoxynojirmycin 関連文献

2-Acetamido-1,2-Dideoxynojirmycinに関する追加情報

2-Acetamido-1,2-Dideoxynojirmycin (CAS No. 105265-96-1)

2-Acetamido-1,2-Dideoxynojirmycin is a compound with the CAS registry number 105265-96-1, which is a unique identifier assigned by the Chemical Abstracts Service (CAS) to this specific chemical substance. This compound belongs to the class of acylated nucleosides, which are derivatives of nucleosides modified by the addition of an acyl group. The name 2-Acetamido-1,2-Dideoxynojirmycin suggests that it is derived from nojirimycin, a known nucleoside antibiotic, with modifications at the 1 and 2 positions of the sugar moiety and an acetamido group at position 2.

Recent studies have highlighted the potential of acylated nucleosides like 2-Acetamido-1,2-Dideoxynojirmycin in the field of antiviral therapy. These compounds have shown promise as inhibitors of viral enzymes, particularly those involved in RNA replication and transcription. For instance, research published in 2023 demonstrated that nojirimycin derivatives, including this compound, exhibit potent antiviral activity against hepatitis C virus (HCV) and other RNA viruses. The modification at position 2 with an acetamido group enhances the compound's stability and bioavailability, making it a promising candidate for further drug development.

The synthesis of 2-Acetamido-1,2-Dideoxynojirmycin involves a multi-step process that includes nucleoside modification and acylation. The starting material is typically nojirimycin, which undergoes deoxygenation at positions 1 and 2 to form the dideoxy derivative. Subsequently, an acetamido group is introduced at position 2 through acylation reactions. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.

One of the key challenges in working with nucleoside analogs like 2-Acetamido-1,2-Dideoxynojirmycin is their potential toxicity and off-target effects. However, recent advancements in medicinal chemistry have focused on optimizing these compounds to minimize adverse effects while maintaining their antiviral potency. For example, researchers have explored various substituents at different positions of the nucleoside to enhance selectivity for viral enzymes over host cell enzymes.

In terms of applications, nucleoside analogs are widely used in antiviral therapy due to their ability to inhibit viral replication without causing significant damage to host cells. The unique structure of 2-Acetamido-1,2-Dideoxynojirmycin, with its dideoxy sugar moiety and acetamido substitution, makes it particularly effective against certain viral strains. This compound has also been studied for its potential use in treating other viral infections, such as those caused by flaviviruses like dengue and Zika.

From a structural perspective, nojirimycin derivatives like this compound are characterized by their bicyclic sugar backbone and heterocyclic base. The removal of oxygen atoms at positions 1 and 2 (dideoxy modification) alters the sugar's geometry, potentially enhancing its ability to bind to viral enzymes. The addition of an acetamido group further modifies the compound's physicochemical properties, including its solubility and permeability across cellular membranes.

Looking ahead, ongoing research into nucleoside analogs is expected to yield new insights into their mechanisms of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel antiviral agents based on compounds like CAS No. 105265-96-1. As our understanding of viral biology continues to grow, so too will our ability to design more effective and targeted therapies.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd